molecular formula C21H25N3O3 B2842678 N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946362-82-9

N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2842678
CAS RN: 946362-82-9
M. Wt: 367.449
InChI Key: GCCITGZWRHEQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications

Dopamine Agonist Properties

Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, similar in structure to the compound of interest, has demonstrated dopamine-like activity in dilating the renal artery. These studies highlight the potential of such compounds to mimic or influence dopamine pathways, suggesting applications in neurological conditions where dopamine modulation is beneficial (Jacob et al., 1981).

Cardiovascular and Smooth Muscle Effects

Compounds like 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their effects on blood pressure, respiration, and smooth muscle. These studies contribute to our understanding of how structural modifications can influence physiological responses, which may guide the development of new cardiovascular drugs (Hjort et al., 1942).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related tetrahydroquinolin-4-ones and tetrahydro-1-benzazepin-5-ones provides insight into chemical reactions and transformations these compounds can undergo. This knowledge is crucial for the design and development of new compounds with potential therapeutic applications (Proctor et al., 1972).

Neuropharmacological Applications

The blockade of orexin-1 receptors by specific antagonists, derived from tetrahydroisoquinoline structures, indicates a role in sleep modulation and the potential for treating insomnia or other sleep disorders without hypnotic effects. This research suggests that similar compounds might be explored for their effects on the orexin system, which is involved in regulating wakefulness and arousal (Bonaventure et al., 2015).

Antibacterial and Antifungal Applications

The discovery of new tetrahydroquinoline antibiotics, such as helquinoline, from cultures of Janibacter limosus, highlights the potential of tetrahydroquinoline derivatives in combating bacterial and fungal infections. This suggests that compounds with similar structures could be investigated for their antimicrobial properties (Asolkar et al., 2004).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-24-13-3-4-16-14-15(5-10-19(16)24)11-12-22-20(25)21(26)23-17-6-8-18(27-2)9-7-17/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCITGZWRHEQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.